molecular formula C9H14N2O2S B2814880 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 17115-84-3

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B2814880
CAS No.: 17115-84-3
M. Wt: 214.28
InChI Key: YHQGSZJAQQJYOZ-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a thiolane-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 3,5-dimethylpyrazole with a suitable thiolane-1,1-dione precursor. One common method involves the condensation of 3,5-dimethylpyrazole with thiolane-1,1-dione under acidic or basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiolane-1,1-dione moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the pyrazole and thiolane-1,1-dione moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and development .

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with two methyl groups at positions 3 and 5, along with a thiolane-1,1-dione moiety. The molecular formula is C₉H₁₃N₃OS, and its CAS number is 17115-84-3. The synthesis typically involves the condensation of 3,5-dimethylpyrazole with a thiolane-1,1-dione precursor under acidic or basic conditions, often using polar solvents such as ethanol or methanol for optimal yield and purity.

Ion Channel Modulation

One of the most significant biological activities of this compound is its ability to modulate G protein-gated inwardly rectifying potassium channels (GIRK). These channels are crucial for regulating neuronal excitability and cardiac function. Studies have shown that this compound acts as a potent activator of GIRK channels, suggesting potential therapeutic applications in treating neurological disorders and cardiovascular diseases.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit notable anticancer properties. For instance, related pyrazole compounds have been tested against various cancer cell lines, showing promising cytotoxic effects. In vitro studies demonstrate that modifications in the pyrazole structure can enhance activity against specific cancer types . The cytotoxicity of this compound has not been extensively documented; however, its structural relatives indicate a potential for similar activity.

Antimicrobial Properties

The compound's biological profile also includes antimicrobial activity. Pyrazole derivatives have been reported to exhibit effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that this compound may possess similar antimicrobial properties worth exploring further .

Research Findings and Case Studies

Study Findings
Study on GIRK ActivationDemonstrated that the compound activates GIRK channels effectively, indicating potential for neurological applications.
Cytotoxicity AssessmentRelated pyrazole compounds showed significant cytotoxicity against cancer cell lines; further studies needed on this specific compound .
Antimicrobial TestingSimilar compounds exhibited antimicrobial effects; further investigation required for this specific derivative .

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7-5-8(2)11(10-7)9-3-4-14(12,13)6-9/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQGSZJAQQJYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCS(=O)(=O)C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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